molecular formula C23H34O5 B107731 Gitoxigenin CAS No. 545-26-6

Gitoxigenin

Cat. No.: B107731
CAS No.: 545-26-6
M. Wt: 390.5 g/mol
InChI Key: PVAMXWLZJKTXFW-VQMOFDJESA-N
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Mechanism of Action

Target of Action

Gitoxigenin, a 16β-substituted dithis compound , primarily targets the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .

Mode of Action

This compound acts as an inhibitor of the Na+/K±ATPase . By inhibiting this enzyme, this compound disrupts the balance of sodium and potassium ions across the cell membrane . This disruption leads to an increase in intracellular calcium ions , which can affect various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump (Na+/K±ATPase) pathway . The inhibition of this pathway leads to increased levels of intracellular calcium ions . Elevated calcium ion levels can trigger a cascade of events, influencing pathways related to cell proliferation, apoptosis, and differentiation .

Pharmacokinetics

It’s known that the compound undergoes biotransformation, a process that can significantly impact its bioavailability and therapeutic potential .

Result of Action

The inhibition of the Na+/K±ATPase by this compound leads to a series of molecular and cellular effects. The increase in intracellular calcium ions can influence cell proliferation, apoptosis, and differentiation . In addition, this compound has shown cytotoxic activity against certain cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioactivity can be modified through biotransformation by the endophytic fungus Alternaria eureka 1E1BL1 . This suggests that the compound’s action, efficacy, and stability may vary depending on the biological and environmental context.

Biochemical Analysis

Biochemical Properties

Gitoxigenin interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of human colorectal cancer cells

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent anticancer activity against human colon cancer cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the color originating from the interaction of a reagent with this compound keeps a constant value for at least 2 hours . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being studied.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Comparison with Similar Compounds

Gitoxigenin is similar to other cardenolides such as dithis compound, digoxigenin, and ouabagenin . These compounds share a common steroid nucleus and act as Na+/K±ATPase inhibitors. this compound is unique due to its specific substitution pattern and the distinct biological activities of its derivatives . The following table highlights some similar compounds:

Compound Unique Features
Dithis compound Aglycon of digitoxin, used in heart failure treatment
Digoxigenin Used in molecular biology as a labeling agent
Ouabagenin Derived from ouabain, potent Na+/K±ATPase inhibitor

This compound’s unique structural features and diverse biological activities make it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMXWLZJKTXFW-VQMOFDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878642
Record name Gitoxigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-26-6
Record name Gitoxigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gitoxigenin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gitoxigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Gitoxigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20878642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079
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Record name GITOXIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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